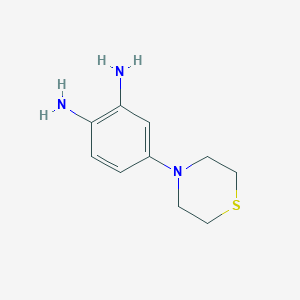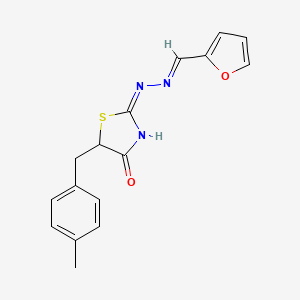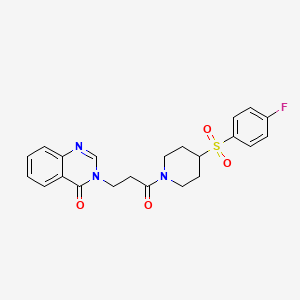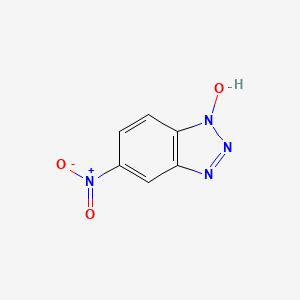
4-Thiomorpholin-4-ylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiomorpholin-4-ylbenzene-1,2-diamine, also known as TMB-1, is a chemical compound with the molecular formula C10H15N3S and a molecular weight of 209.31 . It is being studied for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two amine groups and a thiomorpholine group . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Applications De Recherche Scientifique
Luminescent Lanthanide Ion Complexes
A study by Ana de Bettencourt-Dias, Subha Viswanathan, and A. Rollett (2007) introduced a new complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate, demonstrating luminescent properties in both solid state and in solution. The complexes showed high quantum yields for red and green emission, indicating potential applications in luminescent materials and sensors Ana de Bettencourt-Dias, Subha Viswanathan, A. Rollett, 2007.
Antimicrobial Activity
D. Kardile and N. Kalyane (2010) focused on the synthesis and antimicrobial activity of 4–thiomorpholin–4ylbenzohydrazide derivatives. Their research aimed at developing new potent bioactive molecules with safer profiles and improved bioavailability. The synthesized compounds were evaluated for antimicrobial efficacy, showcasing the potential of thiomorpholine derivatives in developing new antimicrobial agents D. Kardile, N. Kalyane, 2010.
Medicinal Chemistry Building Blocks
The preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry was explored by Daniel P. Walker and D. J. Rogier (2013). Their research highlighted thiomorpholine and its 1,1-dioxide as important components in the development of analogs with interesting biological profiles, some of which have entered human clinical trials Daniel P. Walker, D. J. Rogier, 2013.
Luminescent Organic Light-emitting Diode (OLED) Application
A. Tsuboyama, Hironobu Iwawaki, and colleagues (2003) conducted phosphorescence studies on a series of facial homoleptic cyclometalated iridium(III) complexes, demonstrating high efficiency and pure-red emission suitable for OLED devices. This research opens pathways for the application of such complexes in the development of efficient and durable OLEDs A. Tsuboyama, Hironobu Iwawaki, et al., 2003.
Neurokinin-1 Receptor Antagonist Development
T. Harrison and collaborators (2001) synthesized 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a high affinity, orally active h-NK(1) receptor antagonist. This compound exhibited long central duration of action and significant solubility in water, indicating its potential in clinical applications for emesis and depression T. Harrison et al., 2001.
Propriétés
IUPAC Name |
4-thiomorpholin-4-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSLDNVBQZSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)

![2-(1-methyl-1H-pyrazol-4-yl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2757478.png)
![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/no-structure.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2757485.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
![N'-benzyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2757494.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)

![2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride](/img/structure/B2757497.png)

